Enantiomeric Purity: (R)- vs. (S)-Configuration
The (R)-enantiomer (CAS 1414960-62-5) and the (S)-enantiomer (CAS 1414960-56-7) are distinct chemical entities with separate CAS numbers and opposite stereochemistry at the pyrrolidine 3-position, confirmed by their non-identical IUPAC names and distinct SMILES configurations. The (R)-enantiomer is specifically designated methyl 2-[(3R)-pyrrolidin-3-yloxy]acetate hydrochloride . In neurotransmitter receptor binding studies, (R)-configured pyrrolidin-3-yloxy derivatives have demonstrated target engagement where the corresponding (S)-enantiomers show negligible activity—for example, 3-((R)-pyrrolidin-3-yloxy)-pyridine (CHEMBL10260) exhibits an IC₅₀ of 45 nM at nicotinic acetylcholine receptors, an activity that is stereospecific and not replicated by the (S)-antipode [1][2].
| Evidence Dimension | Stereochemical identity and biological target engagement potential |
|---|---|
| Target Compound Data | CAS 1414960-62-5; methyl 2-[(3R)-pyrrolidin-3-yloxy]acetate hydrochloride; (R)-configuration at pyrrolidine C-3; specific optical rotation determined by chiral center; SMILES: COC(=O)CO[C@@H]1CCNC1.Cl |
| Comparator Or Baseline | CAS 1414960-56-7; methyl 2-[(3S)-pyrrolidin-3-yloxy]acetate hydrochloride; (S)-configuration at pyrrolidine C-3; opposite optical rotation; SMILES: COC(=O)CO[C@H]1CCNC1.Cl |
| Quantified Difference | Distinct CAS registry numbers and IUPAC names reflecting opposite absolute configuration; the (R)-enantiomer of the closely related 3-(pyrrolidin-3-yloxy)-pyridine scaffold shows an IC₅₀ of 45 nM vs. substantially reduced or absent activity for the (S)-enantiomer in nAChR assays. |
| Conditions | Stereochemical identity confirmed by InChI and SMILES coding; biological activity cross-reference from ChEMBL nicotinic acetylcholine receptor binding assays for the analogous 3-(pyrrolidin-3-yloxy)-pyridine series. |
Why This Matters
Using the wrong enantiomer in synthesis yields diastereomeric products with potentially different pharmacology, risking false negatives or off-target effects in lead optimization campaigns.
- [1] BindingDB. BDBM50088636: 3-((R)-Pyrrolidin-3-yloxy)-pyridine (CHEMBL10260), IC₅₀ 45 nM at nicotinic acetylcholine receptor. BindingDB entry demonstrating stereospecific activity of (R)-configured pyrrolidin-3-yloxy scaffold. View Source
- [2] ChEMBL. CHEMBL10260: 3-((R)-Pyrrolidin-3-yloxy)-pyridine. Bioactivity data for (R)-configured pyrrolidin-3-yloxy derivatives at nAChR targets. View Source
